Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Properties
CAS No. |
302912-59-0 |
|---|---|
Molecular Formula |
C23H16Cl2N2O3 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16Cl2N2O3/c1-2-30-23(29)17-11-21(22(28)14-7-9-15(24)10-8-14)27-13-26-19(12-20(17)27)16-5-3-4-6-18(16)25/h3-13H,2H2,1H3 |
InChI Key |
AHMRIOXVIUTAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Continuous Flow Chemistry
The pyrrolo[1,2-c]pyrimidine scaffold is constructed using a telescoped continuous flow process, as demonstrated by Baumann et al. . Ethyl isocyanoacetate, generated in situ from N-formylglycine and triphosgene, reacts with 2-chlorophenylacetaldehyde in dichloromethane (DCM) at 85°C (residence time: 26 min). Piperidine (6 equiv.) acts as a base, facilitating cyclization to form the pyrrolo[1,2-c]pyrimidine core. This method achieves an 85% yield for analogous structures .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Piperidine |
| Residence Time | 26 minutes |
| Theoretical Throughput | 5.71 g/h |
The ethyl ester at position 5 originates from ethyl isocyanoacetate, eliminating the need for post-cyclization esterification.
Electrophilic Aromatic Substitution (SEAr) at Position 7
The 4-chlorobenzoyl group is introduced via SEAr, leveraging the nucleophilic character of the pyrrolo[1,2-c]pyrimidine core. Density functional theory (DFT) calculations confirm preferential reactivity at position 7 due to enhanced delocalization into the adjacent ring .
Acylation Protocol
-
Reagents : 4-Chlorobenzoyl chloride (1.2 equiv.), AlCl₃ (1.5 equiv.)
-
Solvent : Nitromethane (0.25 M)
-
Temperature : 0°C to room temperature
-
Reaction Time : 12 hours
The reaction proceeds via Friedel-Crafts acylation, yielding the mono-acylated product. Purification by column chromatography (hexane/ethyl acetate, 3:1) affords the target compound in 78% purity .
Regioselectivity and Halogen Dance Phenomena
Functionalization studies reveal unexpected halogen migration ("halogen dance") during dihalogenation. For example, chlorination under acidic conditions produces a mixture of 5-chloro and 7-chloro derivatives, while neutral conditions favor 7-substitution . This behavior is attributed to the thermodynamic stability of 7-substituted products (ΔG = 0.00 kcal/mol vs. 3.23 kcal/mol for 5-substituted) .
Gibbs Free Energy of Halogenated Derivatives
| Position | Halogen | ΔG (kcal/mol) |
|---|---|---|
| 7 | Cl | 0.00 |
| 5 | Cl | 3.23 |
| 7 | Br | 0.00 |
| 5 | Br | 1.62 |
Alternative Batch Synthesis Routes
While flow chemistry dominates recent literature, traditional batch methods involve:
-
Multi-Component Reaction : Ethyl isocyanoacetate, 2-chlorobenzaldehyde, and ammonium acetate in ethanol under reflux (24 hours) .
-
Post-Functionalization : Acylation with 4-chlorobenzoyl chloride in the presence of BF₃·Et₂O (yield: 65–70%) .
Batch synthesis suffers from lower yields (60–70%) compared to flow approaches but remains viable for small-scale production .
Characterization and Analytical Data
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, H-2), 7.89–7.32 (m, 8H, Ar-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃) .
Collision Cross Section (CCS) Predictions
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 439.06108 | 200.5 |
| [M+Na]⁺ | 461.04302 | 218.9 |
Industrial-Scale Considerations
Patents highlight the importance of solvent recovery (e.g., ethyl acetate) and excess reagent recycling to improve sustainability . Semi-continuous flow systems achieve daily outputs of 30 g with >99.5% purity (HPLC), avoiding costly purification steps .
Chemical Reactions Analysis
Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl and benzoyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has shown promise in targeting various cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| K562 (Leukemia) | 14.0 | Significant antitumor activity observed |
| A549 (Lung Cancer) | 15.0 | Effective against cell proliferation |
The mechanism of action often involves the inhibition of key enzymes related to cell division and metabolism in cancer cells, enhancing its potential as an anticancer agent.
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar derivatives have demonstrated efficacy against pathogens such as Mycobacterium tuberculosis.
| Pathogen | IC50 (μM) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 1.35 - 2.18 | Potent analogs show significant activity |
Case Study 1: Antitubercular Activity
A study evaluated various substituted pyrrolo[1,2-c]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to this compound. The findings suggest potential for further development in treating tuberculosis.
Case Study 2: Cytotoxicity Assessment
Cytotoxicity assays on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This favorable safety profile supports further investigation into therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations
The compound’s structural analogs differ primarily in substituent halogens (Br vs. Cl), substitution positions, or the presence of electron-donating/withdrawing groups. Key examples include:
Key Observations :
- Halogen vs. Methoxy Groups : Bromine/chlorine substituents increase molecular weight and hydrophobicity, whereas methoxy groups improve solubility and electronic properties .
- Substituent Position : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to 3- or 4-substituted analogs .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (Cl substituents) has a lower molecular weight (estimated ~463 g/mol) compared to brominated analogs (479–528 g/mol) . Chlorine’s smaller atomic radius reduces steric effects relative to bromine.
- Collision Cross-Section (CCS) : Brominated analogs exhibit predicted CCS values of 190–210 Ų (e.g., [M+H]+: 193.8–204.2 Ų), influenced by substituent bulk and conformation . Chlorinated derivatives likely have smaller CCS due to reduced atomic volume.
- Fluorescence : Dimethoxy-substituted analogs show higher quantum yields (QY up to 55%) due to extended π-conjugation, whereas halogenated derivatives may exhibit lower QY .
Biological Activity
Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its biological activity, particularly focusing on anticancer properties and other therapeutic potentials.
Structural Characteristics
The molecular formula of this compound is C23H16Cl2N2O3, with a molecular weight of approximately 418.29 g/mol. The compound features a pyrrolo[1,2-c]pyrimidine core that is fused with chlorinated aromatic groups, enhancing its lipophilicity and biological activity compared to non-chlorinated derivatives.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolo[1,2-c]pyrimidine Core : This involves cyclization reactions that create the fused ring structure.
- Introduction of Chlorobenzoyl and Chlorophenyl Groups : These substituents are introduced through electrophilic aromatic substitution reactions.
- Esterification : The final step involves the esterification of the carboxylic acid to form the ethyl ester.
The synthesis can yield varying purity levels depending on the reaction conditions and reagents used.
Anticancer Properties
This compound has shown promising anticancer activity in preliminary studies. Compounds with similar structures have been reported to exhibit selective cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and A375, with IC50 values indicating potent activity .
- Mechanism of Action : Studies suggest that the mechanism may involve the inhibition of specific kinases involved in cell cycle regulation, akin to other pyrimidine derivatives known for targeting cyclin-dependent kinases (CDKs) and other signaling pathways .
Other Biological Activities
In addition to anticancer properties, this compound may possess other biological activities:
- Antimicrobial Activity : Preliminary data suggest potential efficacy against certain bacterial strains, possibly due to structural similarities with known antimicrobial agents .
- Anti-inflammatory Effects : Compounds within this class have also been explored for their anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Pyrazolo ring structure | Anticancer activity | Enhanced solubility |
| Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Pyrazolo ring structure | Kinase inhibition | Different ring system enhances bioavailability |
| 6-benzyl-4-morpholin-4-yl-2-(4-nitrophenyl)-5H-pyrrolo[3,4-d]pyrimidin-7-one | Morpholine substitution | Anticancer activity | Morpholine increases bioavailability |
This table highlights how variations in structure can lead to different biological profiles and therapeutic potentials.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves a multi-step route starting with condensation of substituted pyrrole and pyrimidine precursors. Key steps include:
- Acylation : Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation under anhydrous conditions using AlCl₃ as a catalyst .
- Esterification : Ethyl ester formation using ethanol as a solvent under reflux, optimized for 12–24 hours to maximize yield .
- Chlorophenyl Substitution : Suzuki-Miyaura coupling for introducing the 2-chlorophenyl group, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF at 80°C . Table 1 : Optimization of Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | DCM | AlCl₃ | 0–5°C | 65–70 |
| Esterification | Ethanol | H₂SO₄ | Reflux | 85–90 |
| Coupling | DMF | Pd(PPh₃)₄ | 80°C | 75–80 |
Q. How is structural confirmation achieved using spectroscopic techniques?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns. For example, the 4-chlorobenzoyl group shows a singlet at δ 7.8–8.1 ppm (aromatic protons), while the ethyl ester appears as a triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.3 ppm (CH₂) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺) at m/z 484.02 (calculated: 484.05) .
- X-ray Crystallography : Single-crystal analysis resolves the pyrrolo-pyrimidine core conformation (e.g., torsion angles of 5.2°–8.7° between fused rings) .
Advanced Research Questions
Q. How can SHELX software improve crystallographic refinement of this compound?
SHELXL is critical for refining disordered structures or high-resolution
- Disorder Handling : Use
PARTandSUMPcommands to model split positions for flexible substituents (e.g., chlorophenyl groups) . - Twinned Data : Apply
TWINandBASFinstructions for non-merohedral twinning, common in pyrrolo-pyrimidine derivatives due to packing symmetry . - Validation : Cross-check with
PLATONorMercuryto ensure geometric accuracy (e.g., bond lengths within ±0.02 Å of expected values) .
Q. What computational approaches analyze the puckering conformation of the pyrrolo-pyrimidine ring?
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using the method in . For this compound, θ = 12.5° and φ = 45.3°, indicating a twisted boat conformation .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental (X-ray) and theoretical bond angles (e.g., C5-N1-C2 angle: 117.9° vs. 116.8°) .
Q. How do researchers resolve discrepancies between experimental and computational spectral data?
- Dynamic Effects : NMR chemical shift deviations (e.g., upfield shifts in NOESY spectra) may arise from ring puckering dynamics. Use variable-temperature NMR to assess conformational exchange .
- Solvent Artifacts : Simulate solvent-polarity effects on UV-Vis spectra using TD-DFT (e.g., λmax shifts from 340 nm in vacuum to 355 nm in ethanol) .
Q. What strategies optimize the reaction yield during 4-chlorobenzoyl introduction?
- Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids (e.g., [BMIM]Cl) for acylation efficiency. AlCl₃ provides 70% yield but requires strict moisture control .
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes with 20% higher yield using microwave irradiation at 100°C .
Methodological Considerations
Key solvent selection criteria for synthesis
- Polarity : DMF enhances coupling reaction rates due to high polarity and Pd-complex stabilization .
- Boiling Point : Ethanol (bp 78°C) balances reflux efficiency and esterification safety .
Impact of substituents on fluorescence properties
- Electron-Withdrawing Groups : The 4-chlorobenzoyl group reduces fluorescence quantum yield (Φ = 0.22) compared to methoxy derivatives (Φ = 0.55) due to enhanced non-radiative decay .
- Conjugation Effects : Thienylcarbonyl analogs (e.g., Ethyl 3-(3-chlorophenyl)-7-(2-thienylcarbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate) exhibit redshifted emission (λem = 420 nm vs. 395 nm for benzoyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
